

Commercial Suppliers of Acotiamide D6 for Research: A Technical Guide

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Compound of Interest

Compound Name: Acotiamide D6

Cat. No.: B11932234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of **Acotiamide D6**, a deuterated internal standard crucial for the accurate quantification of the gastroprokinetic agent Acotiamide in biological matrices. This document outlines supplier information, product specifications, the mechanism of action of Acotiamide, and a representative experimental protocol for its use in pharmacokinetic studies.

Introduction to Acotiamide and its Deuterated Analog

Acotiamide is a first-in-class drug approved for the treatment of functional dyspepsia. It enhances gastric motility and accommodation primarily through its action as an acetylcholinesterase (AChE) inhibitor and a muscarinic M1 and M2 receptor antagonist.^{[1][2]} This dual mechanism increases acetylcholine (ACh) levels in the synaptic cleft, leading to improved gastrointestinal function.^[1] **Acotiamide D6**, a stable isotope-labeled version of Acotiamide, is an essential tool for researchers, serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a deuterated standard allows for precise and accurate quantification of the parent drug by correcting for variability during sample preparation and analysis.^[3]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer **Acotiamide D6** for research purposes. The following table summarizes the available product information from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current and detailed specifications, including pricing and availability.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Notes
Simson Pharma Limited	Acotiamide D6	-	C ₂₁ H ₂₄ D ₆ N ₄ O ₅ S	456.59	NA	Accompanied by a Certificate of Analysis. [4]
Immunomart	Acotiamide-d6	HY-121467S	C ₂₁ H ₂₄ D ₆ N ₄ O ₅ S	456.59	NA	Target: Cholinesterase (ChE); Isotope-Labeled Compounds.
LGC Standards	Acotiamide-D6 Hydrochloride	TRC-A190262	C ₂₁ H ₂₄ D ₆ N ₄ O ₅ S • HCl	493.06	185104-11-4 (Unlabelled)	Requires custom synthesis.
VIVAN Life Sciences	Acotiamide D6	VLDL-01992	C ₂₁ H ₂₄ D ₆ N ₄ O ₅ S	456.59	NA	CoA, MASS, NMR and HPLC data provided with the compound.
Artis Standards	Acotiamide D6	AC0003	C ₂₁ H ₃₀ N ₄ O ₅ S	456.6	185106-16-5	Synonym: Acotiamide D6 HY-121467S CS-0111177.
TLC Pharmaceu	Acotiamide-d6 HCl	A-140030	C ₂₁ H ₂₄ D ₆ N ₄ O ₅ S • HCl	456.59 + 36.46	NA	Specializes in custom

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MedChem

Acotiamide

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Express

-d6

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Mechanism of Action: Signaling Pathway

Acotiamide exerts its prokinetic effects through a dual mechanism of action that ultimately increases the availability of acetylcholine (ACh) at the neuromuscular junction in the gastrointestinal tract. It acts as both an antagonist of presynaptic muscarinic M1 and M2 autoreceptors and as an inhibitor of acetylcholinesterase (AChE). The antagonism of M1 and M2 autoreceptors on cholinergic neurons blocks the negative feedback loop that normally inhibits ACh release. Simultaneously, the inhibition of AChE prevents the breakdown of ACh in the synaptic cleft. The resulting increase in ACh concentration leads to enhanced stimulation of postsynaptic muscarinic M3 receptors on smooth muscle cells, promoting gastric motility and accommodation.

Caption: Mechanism of action of Acotiamide.

Experimental Protocols: Quantification of Acotiamide in Biological Matrices

The following is a representative experimental protocol for the quantification of Acotiamide in plasma using LC-MS/MS with **Acotiamide D6** as an internal standard. This protocol is a composite based on methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents

- Acotiamide analytical standard
- **Acotiamide D6** internal standard

- Blank plasma (human or animal, as required)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve Acotiamide and **Acotiamide D6** in methanol to obtain stock solutions of 1 mg/mL.
- Working Standard Solutions: Serially dilute the Acotiamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., in the range of 1-1000 ng/mL).
- Internal Standard Working Solution: Dilute the **Acotiamide D6** stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample (calibration standard, quality control, or unknown), add 10 μ L of the **Acotiamide D6** internal standard working solution (100 ng/mL).
- Vortex for 30 seconds.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 1 minute.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

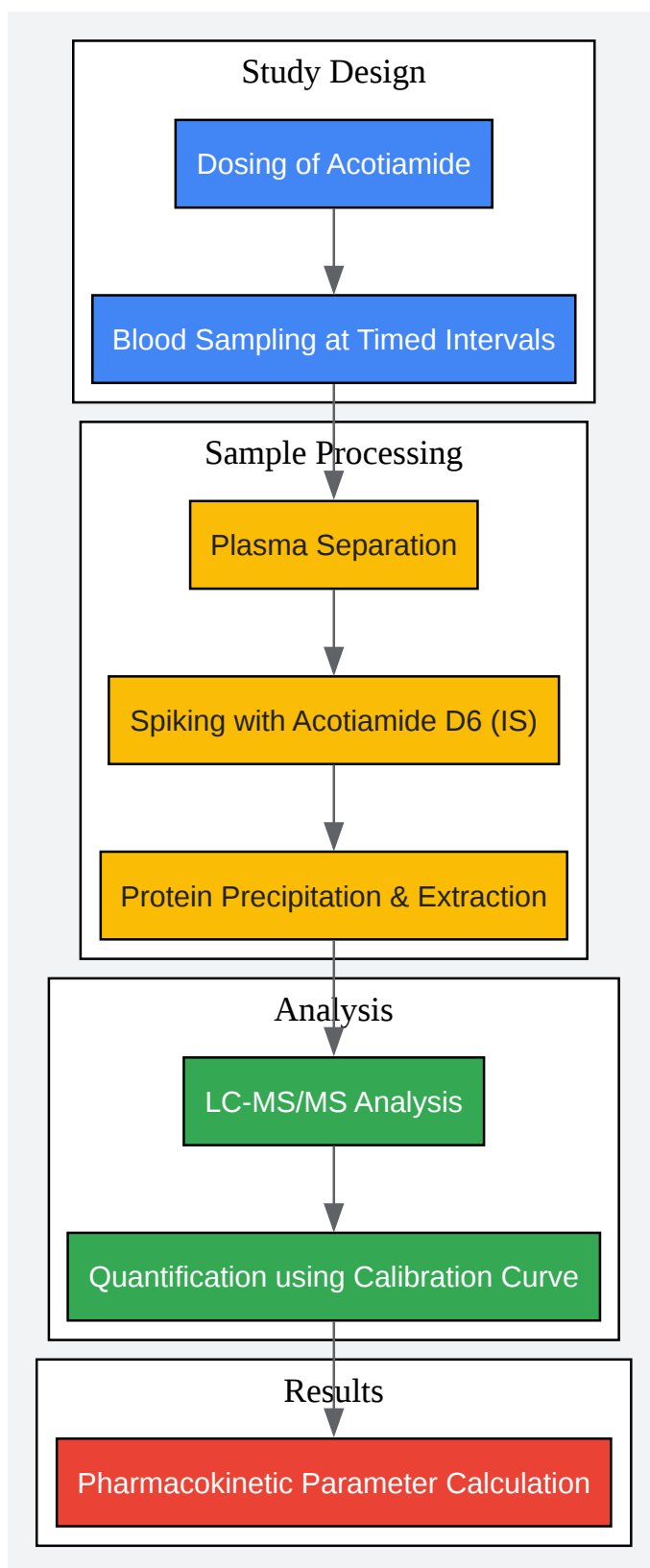
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to ensure separation from endogenous plasma components.
- Injection Volume: 5-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
 - Acotiamide: e.g., m/z 451.2 \rightarrow 271.2
 - **Acotiamide D6**: e.g., m/z 457.2 \rightarrow 277.2
 - Note: Specific transitions should be optimized for the instrument used.

Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Acotiamide to **Acotiamide D6** against the concentration of the calibration standards.

- Use a weighted linear regression (e.g., $1/x^2$) to fit the data.
- Determine the concentration of Acotiamide in the unknown samples from the calibration curve.

The following diagram illustrates the general workflow for a pharmacokinetic study using **Acotiamide D6**.



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Caption: Pharmacokinetic study workflow.

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